![molecular formula C21H15ClN2O3 B2472724 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide CAS No. 922110-26-7](/img/structure/B2472724.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide
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Overview
Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H15ClN2O3 and its molecular weight is 378.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to have selective affinity for thedopamine D2 receptor . The dopamine D2 receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control.
Mode of Action
Compounds with selective affinity for the dopamine d2 receptor typically work bybinding to the receptor and modulating the release of dopamine , a neurotransmitter that plays a key role in reward, motivation, memory, and other important brain functions .
Biochemical Analysis
Biochemical Properties
The compound N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are of great interest . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class and features a unique structure that may confer various pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Molecular Characteristics
- Molecular Formula : C19H16ClN2O2
- Molecular Weight : 348.80 g/mol
- CAS Number : 922083-93-0
The compound's structure includes a dibenzo oxazepine core with chlorinated and oxo functional groups, which may influence its reactivity and biological interactions.
This compound has been investigated for several biological activities, including:
- Neuroleptic Effects : The compound has shown potential as a neuroleptic agent, which may be beneficial in treating psychiatric disorders.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
In Vitro Studies
Recent studies have focused on the compound's effects on various cell lines:
- Cell Viability Assays : The compound demonstrated significant cytoprotective effects against induced cell death in pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The EC50 value was reported at approximately 0.1 μM, indicating high potency in protecting against ER stress-induced apoptosis .
Compound | Maximal Activity (%) | EC50 (μM) |
---|---|---|
This compound | 100% | 0.1 ± 0.01 |
Case Study 1: Neuroprotective Effects
In a controlled study assessing neuroprotective effects, this compound was administered to neuronal cell cultures subjected to oxidative stress. Results indicated a marked increase in cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Anti-inflammatory Response
Another study evaluated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokine release (e.g., TNF-alpha and IL-6), supporting the hypothesis that this compound can modulate inflammatory responses effectively.
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclization of suitable precursors under acidic or basic conditions.
- Chlorination : Chlorine is introduced at the 8-position using chlorinating agents such as thionyl chloride.
- Oxidation : The ketone group at the 11-position is formed via oxidation reactions using reagents like potassium permanganate.
Synthetic Route Overview
Step | Reaction Type | Reagents |
---|---|---|
1 | Cyclization | Acidic/Basic Conditions |
2 | Chlorination | Thionyl Chloride |
3 | Oxidation | Potassium Permanganate |
Scientific Research Applications
Structural Characteristics
The compound features a dibenzo[b,f][1,4]oxazepine core with various substituents that enhance its biological activity. The presence of the chloro group at the 8-position and the oxo group at the 11-position contribute to its reactivity and interaction with biological targets. Understanding its structure is crucial for elucidating its mechanisms of action and potential therapeutic effects.
Medicinal Chemistry Applications
-
Antipsychotic Activity :
- Compounds similar to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide have been studied for their effects on dopamine receptors. Research indicates that modifications in the dibenzo oxazepine structure can influence binding affinity and selectivity towards these receptors, suggesting potential use in treating schizophrenia and other psychotic disorders .
- Antidepressant Properties :
- Anti-inflammatory Effects :
Synthetic Routes
The synthesis of this compound involves several key steps:
-
Formation of the Dibenzo[b,f][1,4]oxazepine Core :
- Cyclization of suitable precursors under acidic or basic conditions.
-
Chlorination :
- Introduction of chlorine using agents like thionyl chloride.
-
Oxidation :
- The ketone functionality is introduced through oxidation reactions.
- Amidation :
Potential Industrial Applications
The unique properties of this compound may extend to industrial applications:
-
Pharmaceutical Development :
- Its potential as a lead compound in drug discovery programs targeting neurological disorders.
-
Chemical Synthesis :
- Utilization in synthetic organic chemistry for creating complex molecular architectures due to its reactive functional groups.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-2-4-13(5-3-12)20(25)23-15-7-9-18-16(11-15)21(26)24-17-10-14(22)6-8-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYBVAKXSGVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.